molecular formula C17H14Cl3N5O2S B12133290 C17H14Cl3N5O2S

C17H14Cl3N5O2S

Cat. No.: B12133290
M. Wt: 458.7 g/mol
InChI Key: NGIQOJDPORMWQJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains multiple functional groups, including chlorinated aromatic rings, a triazole ring, and a sulfanyl group

Preparation Methods

The synthesis of N-(2-chloropyridin-3-yl)-2-{[5-(2,4-dichlorophenoxymethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves several steps. The synthetic route typically starts with the preparation of the chlorinated aromatic intermediates, followed by the formation of the triazole ring and the final coupling with the sulfanyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorinated aromatic rings can be reduced under specific conditions.

    Substitution: The chlorine atoms on the aromatic rings can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .

Scientific Research Applications

N-(2-chloropyridin-3-yl)-2-{[5-(2,4-dichlorophenoxymethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(2-chloropyridin-3-yl)-2-{[5-(2,4-dichlorophenoxymethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to N-(2-chloropyridin-3-yl)-2-{[5-(2,4-dichlorophenoxymethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide include other triazole derivatives and chlorinated aromatic compounds. These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties.

Properties

Molecular Formula

C17H14Cl3N5O2S

Molecular Weight

458.7 g/mol

IUPAC Name

2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H14Cl3N5O2S/c1-27-14-5-3-10(7-13(14)20)22-15(26)8-28-17-24-23-16(25(17)21)11-4-2-9(18)6-12(11)19/h2-7H,8,21H2,1H3,(H,22,26)

InChI Key

NGIQOJDPORMWQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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